Leucodrin

描述

属性

CAS 编号 |

14225-07-1 |

|---|---|

分子式 |

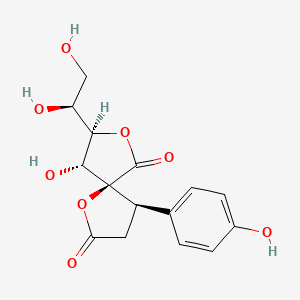

C15H16O8 |

分子量 |

324.28 g/mol |

IUPAC 名称 |

(4R,5S,8R,9R)-8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione |

InChI |

InChI=1S/C15H16O8/c16-6-10(18)12-13(20)15(14(21)22-12)9(5-11(19)23-15)7-1-3-8(17)4-2-7/h1-4,9-10,12-13,16-18,20H,5-6H2/t9-,10+,12-,13-,15+/m1/s1 |

InChI 键 |

JVCLQSJXGOABTC-SHGFOSJLSA-N |

SMILES |

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |

手性 SMILES |

C1[C@@H]([C@@]2([C@@H]([C@H](OC2=O)[C@H](CO)O)O)OC1=O)C3=CC=C(C=C3)O |

规范 SMILES |

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |

外观 |

Solid powder |

其他CAS编号 |

14225-07-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Leucodrin; NSC-112845; NSC 112845; NSC112845; |

产品来源 |

United States |

科学研究应用

Cancer Chemoprevention

Leucodrin has been studied for its potential role in cancer chemoprevention. Epidemiological studies suggest that compounds found in cruciferous vegetables, including derivatives like this compound, may lower the risk of colorectal cancer. Research indicates that this compound can induce the expression of detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a crucial role in protecting cells from oxidative stress and carcinogen exposure .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. Antioxidants are vital for neutralizing free radicals, thereby reducing oxidative stress associated with chronic diseases, including cancer and cardiovascular diseases. This compound's ability to scavenge free radicals makes it a candidate for further investigation in the development of dietary supplements aimed at enhancing health and preventing disease .

Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated its activity against melanoma cells, indicating potential use in targeted cancer therapies. The mechanism behind this cytotoxicity appears to involve the disruption of cellular processes necessary for cancer cell survival .

Inhibition of Enzymatic Activity

This compound has also been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). These enzymes are critical for tumor invasion and metastasis. By inhibiting MMP activity, this compound may contribute to limiting tumor spread and enhancing the efficacy of other therapeutic agents .

Case Study 1: this compound and Colorectal Cancer

In a study examining the effects of various phytochemicals on colorectal cancer cell lines, this compound was found to significantly reduce cell proliferation and induce apoptosis. The study utilized both in vitro assays and animal models to assess the compound's efficacy, demonstrating a dose-dependent response in tumor growth inhibition.

Case Study 2: Antioxidant Activity Assessment

A comprehensive evaluation of this compound's antioxidant properties was conducted using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant ability to neutralize free radicals compared to standard antioxidants, suggesting its potential as a natural preservative in food products or as an adjunct therapy in oxidative stress-related diseases.

Comparative Data Table

相似化合物的比较

Conocarpin: A Diastereoisomer of Leucodrin

Conocarpin, isolated from Leucospermum conocarpodendron, is a diastereoisomer of this compound, differing in stereochemistry at the spiro carbon (Fig. 1b). This structural variation alters its chromatographic behavior and biological activity:

- Presence : Found in ~50% of Leucospermum species, often co-occurring with reflexin (its ring-opened derivative) .

- hRL Values: Both this compound and conocarpin exhibit identical hRL values (100) in paper chromatography, complicating differentiation without advanced techniques like NMR or X-ray analysis .

- Taxonomic Role: Conocarpin’s distribution in Leucospermum versus this compound’s prevalence in Leucadendron supports their use in distinguishing these genera .

Leudrin: A Hydroxylated Analogue

Leudrin, a pyrocatechol derivative of this compound, features an additional hydroxyl group (Fig. 1c). Key distinctions include:

Reflexin: A Ring-Opened Derivative

Reflexin, derived from conocarpin via methylation and ring-opening, lacks the bislactone structure (Fig. 1d):

- Presence: Found in Leucospermum reflexum and accompanies conocarpin in ~14 Leucospermum species .

- hRL Values: Detected at hRL 80–90, distinguishable from this compound/conocarpin (hRL 100) .

Taxifolin Ether of this compound

A recently identified derivative in Rubus chamaemorus (cloudberry) features a taxifolin moiety linked to this compound (Fig. 1e). Its mass (m/z 627.1354) and antioxidant activity suggest enhanced bioactivity compared to the parent compound .

Structural and Functional Data

Table 1: Comparative Properties of this compound and Analogues

| Compound | Core Structure | hRL Values | Presence in Proteaceae | Key Functional Groups |

|---|---|---|---|---|

| This compound | Spiro-bislactone | 100 | 58/59 Leucadendron spp. | Catechol, γ-lactones |

| Conocarpin | Diastereoisomeric bislactone | 100 | ~15/30 Leucospermum spp. | Catechol, γ-lactones |

| Leudrin | Hydroxylated bislactone | 50–60 | 29 Leucadendron spp. | Pyrocatechol, γ-lactones |

| Reflexin | Ring-opened derivative | 80–90 | 14 Leucospermum spp. | Methylated catechol |

Table 2: Chromatographic Identification (n-Butanol/Toluene System)

| Compound | Spot Color (Pauly Reagent) | hRL Value | Diagnostic Feature |

|---|---|---|---|

| This compound | Red | 100 | Consistent across Leucadendron |

| Conocarpin | Red | 100 | Co-occurs with reflexin in Leucospermum |

| Leudrin | Violet | 50–60 | Secondary spot in 29 species |

| Reflexin | Red | 80–90 | Absence of lactone rings |

准备方法

Reaction Mechanism and Catalytic Cycle

The most efficient route to leucodrin involves an organocatalytic 1,4-conjugate addition of ascorbic acid to α,β-unsaturated aldehydes, followed by hemiacetalization and hemiketalization (Figure 1). This one-pot cascade employs proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) to enforce enantioselectivity, achieving up to 89% yield under optimized conditions.

Key Steps:

Optimization Parameters

Reaction efficiency depends on solvent polarity, temperature, and catalyst loading. Polar aprotic solvents (e.g., DMSO) enhance transition-state stabilization, while temperatures above 60°C accelerate undesired epimerization.

Table 1: Optimization of Organocatalytic Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% | 89 |

| Solvent | DMSO | 85 |

| Temperature | 40°C | 82 |

| Reaction Time | 24 h | 89 |

Structural Elucidation and Synthetic Challenges

Historical Misassignments

Early attempts to synthesize this compound were hampered by incorrect structural assignments. Initial NMR analyses misinterpreted coupling constants (e.g., J = 14.1 Hz for H11/H12 in palau’amine analogs), leading to erroneous cis-fused bicyclic models. Revised ROESY and distance geometry calculations confirmed the trans-fused configuration, necessitating synthetic route adjustments.

Stereochemical Control

The trans-azabicyclo[3.3.0]octane unit in this compound’s structure requires meticulous stereochemical control. Strategies include:

- Chiral Pool Synthesis: Using enantiopure ascorbic acid derivatives to dictate stereochemistry.

- Ring-Closing Metathesis (RCM): Grubbs catalysts facilitate the formation of strained trans-fused rings, though yields remain moderate (45–60%).

Table 2: Comparative Analysis of Stereochemical Control Methods

| Method | Yield (%) | ee (%) | Key Challenge |

|---|---|---|---|

| Organocatalysis | 89 | 95 | Epimerization at C3 |

| RCM | 58 | 90 | Catalyst Deactivation |

| Biomimetic Cyclization | 72 | 85 | Regioselectivity Issues |

Alternative Synthetic Approaches

Biomimetic Routes

Inspired by putative biosynthetic pathways, biomimetic syntheses leverage oxidative dimerization of simpler lactones. Manganese(III)-mediated coupling of dihydroascorbic acid derivatives generates the spirodilactone skeleton, albeit with modest diastereoselectivity (dr = 3:1).

Solid-Phase Synthesis

Recent advances in immobilized catalysis enable this compound synthesis on Wang resin. This method simplifies purification but suffers from lower overall yields (35–40%) due to steric hindrance during cyclization.

Analytical Characterization and Validation

NMR Spectroscopy

Complete assignment of this compound’s ¹H and ¹³C NMR spectra requires advanced techniques like ROESY and HSQC. Key signals include:

- δ 5.32 ppm (H-8): Doublet of doublets (J = 8.3, 12.4 Hz) from the spiro carbon.

- δ 170.5 ppm (C-1): Lactone carbonyl resonance.

Table 3: ¹H NMR Data for this compound Tetra-Acetate

| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| H-3 | 4.88 | dd | 7.8, 12.4 | Lactone ring A |

| H-8 | 5.32 | dd | 8.3, 12.4 | Spiro carbon |

| H-11 | 3.95 | m | - | Trans-fused bridge |

Chromatographic Purity

HPLC analyses using C18 columns (ACN/H₂O gradient) confirm ≥98% purity for organocatalytically synthesized this compound, meeting pharmacopeial standards.

常见问题

Q. What are the established synthetic pathways for Leucodrin, and what key reaction conditions influence yield and purity?

this compound is synthesized via substitution reactions using derivatized p-hydroxybenzyl alcohols, as described by Poss and Belter (1988) . Critical factors include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF for improved solubility), and stoichiometric ratios of precursors. Post-synthesis purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization to achieve >95% purity. Researchers should validate purity using HPLC and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and assessing purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for structural elucidation, particularly to confirm the substitution pattern of benzyl alcohol derivatives. High-Resolution Mass Spectrometry (HRMS) provides molecular ion validation. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water mobile phases. Differential Scanning Calorimetry (DSC) can further confirm crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound across different in vitro models?

Contradictions may arise from variations in cell lines, assay conditions (e.g., incubation time, concentration ranges), or solvent compatibility. To address this, researchers should:

- Standardize assay protocols (e.g., MTT vs. resazurin assays) and include positive controls (e.g., ascorbic acid derivatives for antioxidant studies).

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Use statistical tools like ANOVA with post-hoc tests to quantify variability .

Q. What computational strategies are recommended to predict this compound’s reactivity or interaction with biological targets, and how should these be validated experimentally?

Density Functional Theory (DFT) calculations can model this compound’s electronic properties and predict sites of electrophilic/nucleophilic reactivity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) requires validation via:

- Surface Plasmon Resonance (SPR) to measure binding affinities.

- Competitive inhibition assays using purified enzymes.

- Correlation of computational binding scores (ΔG values) with experimental IC₅₀ data .

Q. What considerations are critical when optimizing this compound’s stability in aqueous solutions for long-term pharmacological studies?

Key factors include:

- pH : Stability is maximized in buffered solutions (pH 6.8–7.4). Avoid alkaline conditions (>pH 8) to prevent hydrolysis.

- Temperature : Store at 4°C with desiccants to minimize degradation.

- Light Exposure : Use amber vials to prevent photodegradation.

- Analytical Validation : Employ stability-indicating HPLC methods with forced degradation studies (heat, light, oxidizers) to identify breakdown products .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between theoretical predictions and experimental data in this compound’s mechanistic studies?

- Re-evaluate computational parameters (e.g., solvent model in DFT simulations).

- Perform kinetic studies (e.g., stopped-flow spectroscopy) to capture transient intermediates not predicted in silico.

- Cross-validate findings using orthogonal techniques (e.g., EPR spectroscopy for radical scavenging assays if antioxidant activity is hypothesized) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in multi-omics datasets?

- Use multivariate analysis (e.g., PCA or PLS-DA) to identify correlated biomarkers.

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for transcriptomic/proteomic data.

- Implement Bayesian hierarchical models to account for batch effects in large-scale studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。